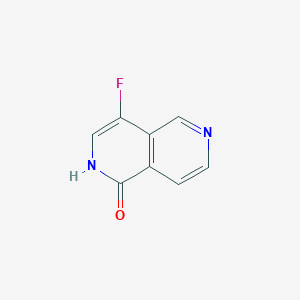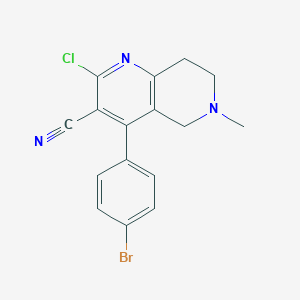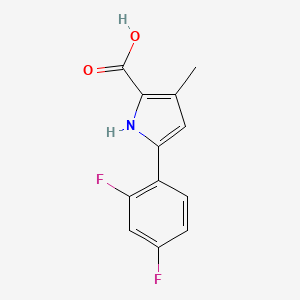
5-(2,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrrole ring substituted with a 2,4-difluorophenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of an organometallic derivative with a suitable substituted benzene in the presence of a catalyst. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing efficient and cost-effective reagents and catalysts. The process may also include purification steps such as crystallization to obtain the compound in a pure form .
化学反応の分析
Types of Reactions
5-(2,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
科学的研究の応用
5-(2,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound in drug discovery and development, particularly for designing new pharmaceuticals.
作用機序
The mechanism of action of 5-(2,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
2-(2,4-Difluorophenyl)-5-methylpyridine: A difluorinated heterocyclic derivative with similar structural features.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: A fluorinated benzamide with comparable chemical properties.
(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate: A triazole derivative with antifungal activity.
Uniqueness
5-(2,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H9F2NO2 |
|---|---|
分子量 |
237.20 g/mol |
IUPAC名 |
5-(2,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H9F2NO2/c1-6-4-10(15-11(6)12(16)17)8-3-2-7(13)5-9(8)14/h2-5,15H,1H3,(H,16,17) |
InChIキー |
OWFKSODSSOCCRU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



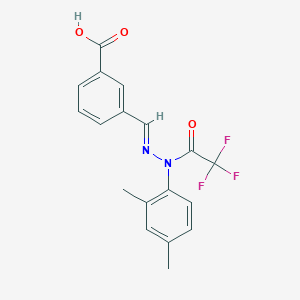

![2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13016146.png)
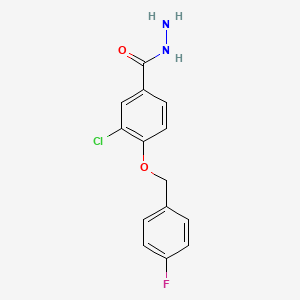
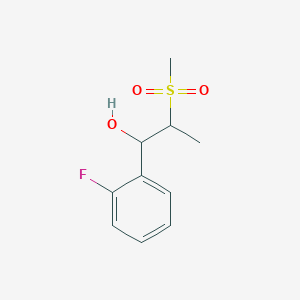
![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)
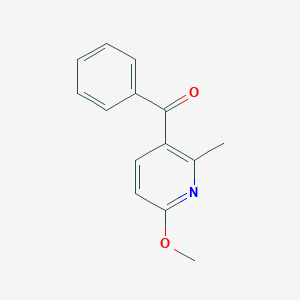
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13016190.png)

![Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13016213.png)

